Methyl margarate-d33

Catalog No.
S875352
CAS No.
1219804-81-5
M.F
C18H36O2
M. Wt
317.685
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl margarate-d33

CAS Number

1219804-81-5

Product Name

Methyl margarate-d33

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontadeuterioheptadecanoate

Molecular Formula

C18H36O2

Molecular Weight

317.685

InChI

InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-17H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2

InChI Key

HUEBIMLTDXKIPR-SRIUXHGCSA-N

SMILES

CCCCCCCCCCCCCCCCC(=O)OC

Synonyms

Methyl Heptadecanoate-d33; Heptadecanoic Acid Ethyl Ester-d33

Internal Standard in Mass Spectrometry:

Methyl Margarate-d33 is commonly used as an internal standard in mass spectrometry . Due to its unique isotopic signature, it does not interfere with the signal of the target analyte being measured, allowing for accurate quantification. Additionally, its high boiling point ensures it evaporates along with the analyte, providing consistent ionization and improved measurement accuracy.

Tracer Studies in Lipid Metabolism:

Researchers can utilize Methyl Margarate-d33 to trace the fate and metabolism of fatty acids in biological systems . By incorporating the molecule into cells or tissues, scientists can track its incorporation into various cellular components, such as membranes or triglycerides, and monitor its breakdown and utilization for energy production. This information provides valuable insights into lipid metabolism and disease processes related to abnormal fat utilization.

Membrane Dynamics and Fluidity Studies:

Methyl Margarate-d33 can be employed to study the dynamics and fluidity of biological membranes . Researchers can incorporate this molecule into model membranes or living cells and use techniques like nuclear magnetic resonance (NMR) spectroscopy to measure its movement and interaction with other membrane components. This information helps understand how membrane fluidity influences various cellular processes, such as signal transduction and protein function.

Origin and Significance:

Methyl margarate-d33 is not found naturally. Researchers use it as an isotopically labeled analog of methyl margarate (methyl heptadecanoate), a common fatty acid. The deuterium enrichment allows scientists to track the molecule's fate in biological systems using techniques like mass spectrometry. This makes it valuable in various research areas, including:

  • Lipid metabolism: Studying how the body absorbs, transports, and utilizes fatty acids.
  • Membrane dynamics: Investigating the role of fatty acids in the structure and function of cell membranes.
  • Drug delivery: Developing new strategies for delivering drugs encapsulated in fatty acid-based nanoparticles.

Molecular Structure Analysis

Methyl margarate-d33 has a linear hydrocarbon chain with 17 carbon atoms (including the carbonyl carbon), all but three of which are replaced with deuterium (d). The structure can be represented as:

CH₃-(CD₂-)₁₄-COOCH₃

Key features:

  • Long, hydrophobic hydrocarbon chain: This allows the molecule to interact with lipids in cell membranes.
  • Ester linkage (COOCH₃): This functional group is essential for the molecule's recognition and interaction with enzymes involved in fatty acid metabolism.
  • Deuterium enrichment (CD₂-): The presence of deuterium atoms does not significantly alter the molecule's overall structure or function but allows researchers to distinguish it from the non-deuterated version using mass spectrometry [].

Chemical Reactions Analysis

Synthesis:

  • Reductive alkylation with deuterated precursors.
  • Esterification reactions using deuterated alcohols.

Other relevant reactions:

Methyl margarate-d33, like other fatty acids, can undergo various reactions in biological systems, including:

  • Hydrolysis: Breakdown of the ester bond by enzymes like lipases, releasing the fatty acid and methanol.
  • Oxidation: Conversion to a ketoacid or complete breakdown for energy production.
  • Esterification: Formation of new esters with different alcohols.

Specific reaction equations will depend on the exact context and enzymes involved.


Physical And Chemical Properties Analysis

  • Physical state: Likely a solid or viscous liquid at room temperature.
  • Melting point: Around 50-60°C (estimated based on methyl margarate).
  • Boiling point: High boiling point (above 300°C) due to the long hydrocarbon chain.
  • Solubility: Insoluble in water, but soluble in organic solvents like chloroform and methanol.
  • Stability: Stable under normal storage conditions. May undergo slow degradation at high temperatures or upon exposure to strong acids or bases.

Data specific to methyl margarate-d33 might be available from suppliers' safety data sheets (SDS).

Methyl margarate-d33 itself likely doesn't have a specific mechanism of action. Its primary function is to serve as a tracer molecule for studying the behavior of natural fatty acids in various biological processes. The deuterium label allows researchers to distinguish it from endogenous fatty acids and track its metabolism within cells and organisms.

  • Low toxicity: Generally considered non-toxic or minimally toxic.
  • Low flammability: High boiling point suggests a low fire hazard.
  • Mild irritant: May cause skin or eye irritation upon contact.

XLogP3

8.5

Wikipedia

Methyl (~2~H_33_)heptadecanoate

Dates

Modify: 2023-08-15

Explore Compound Types